4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a chloromethyl group, a difluoromethoxyphenyl group, and a thiazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride typically involves multiple steps. One common method includes the chloromethylation of an aromatic hydrocarbon substrate using a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride
- 4-(bromomethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride
- 4-(chloromethyl)-N-[4-(difluoromethyl)phenyl]-1,3-thiazol-2-amine hydrochloride
Uniqueness
Compared to similar compounds, 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride is unique due to the presence of both chloromethyl and difluoromethoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2OS.ClH/c12-5-8-6-18-11(16-8)15-7-1-3-9(4-2-7)17-10(13)14;/h1-4,6,10H,5H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCPMNNFCXBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CCl)OC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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